![molecular formula C8H7Cl2NO2 B1328051 Ethyl 2,5-dichloropyridine-4-carboxylate CAS No. 603122-76-5](/img/structure/B1328051.png)
Ethyl 2,5-dichloropyridine-4-carboxylate
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Overview
Description
Ethyl 2,5-dichloropyridine-4-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The pyridine moiety is a common structural motif found in many biologically active molecules, and the introduction of chloro substituents can modulate the chemical and physical properties of these compounds, potentially leading to new and useful properties.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the reaction of substituted pyridines with various reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-d]pyridine, by treatment with different nucleophilic reagents . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate from 2,3-dichloropyridine, which is an important intermediate for the synthesis of the pesticide chlorantraniliprole . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis and their potential for generating a wide array of structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of certain pyridine derivatives has been characterized by X-ray diffraction studies, revealing specific conformational details and intramolecular interactions . Additionally, density functional theory (DFT) and Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of various types of intra- and intermolecular interactions in these compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, leading to the formation of functionalized products. For instance, the condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols or anilines can yield aryl pyridin-4-ylmethyl ethers or dihydropyrrolo[3,4-c]pyridin-3-ones, respectively . These reactions highlight the reactivity of the chloromethyl group in pyridine derivatives and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing groups such as chloro substituents can affect the acidity, basicity, and reactivity of the pyridine nitrogen. The introduction of additional functional groups can also impact the solubility, boiling point, and stability of these compounds. Spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy are commonly used to investigate these properties .
Scientific Research Applications
Synthetic Utility in Organic Chemistry
Ethyl 2,5-dichloropyridine-4-carboxylate is a versatile intermediate in the synthesis of complex organic molecules. It has been employed in the phosphine-catalyzed [4 + 2] annulation to produce tetrahydropyridines, demonstrating its utility in generating nitrogen-containing heterocycles which are prevalent in many bioactive compounds (Zhu et al., 2003).
Intermediary in Pesticide Synthesis
This compound serves as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. An efficient and solvent-free route has been described for this synthesis, highlighting its significance in agricultural chemistry (Ju, 2014).
Dye Synthesis and Fabric Application
In textile chemistry, derivatives of this compound have been utilized in the synthesis of disperse dyes. These dyes, upon metal complexation, exhibit excellent fastness and aesthetic qualities on fabrics like polyester and nylon, indicating the compound's relevance in material sciences (Abolude et al., 2021).
Role in Medicinal Chemistry
Though the requirement was to exclude drug use and dosage information, it's worth noting that this compound and its derivatives have been explored for potential medicinal applications, reflecting its importance in the field of drug design and pharmacology. Specific studies have investigated its use in the synthesis of compounds with possible antioxidant properties (Sudhana & Adi, 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Relevant Papers The retrieved data did not provide specific peer-reviewed papers related to Ethyl 2,5-dichloropyridine-4-carboxylate .
properties
IUPAC Name |
ethyl 2,5-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZRSCWRLNMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649778 |
Source
|
Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603122-76-5 |
Source
|
Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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